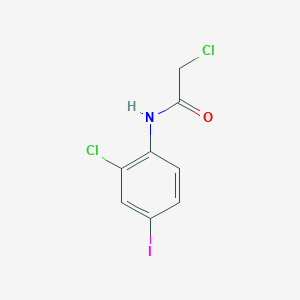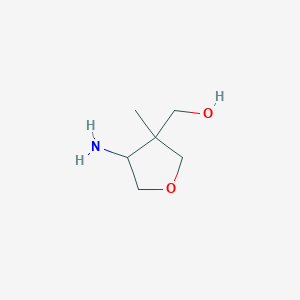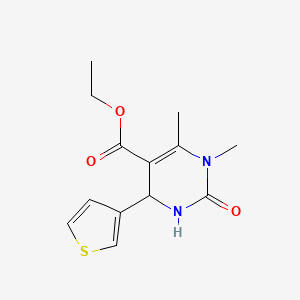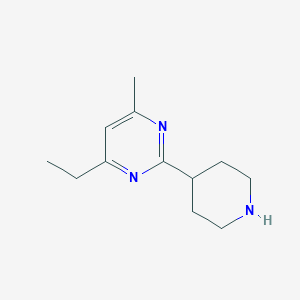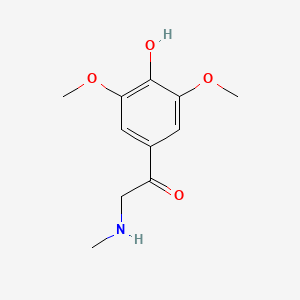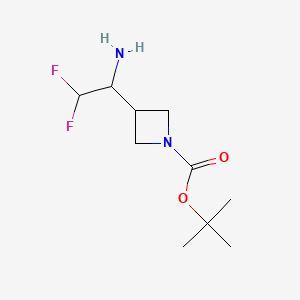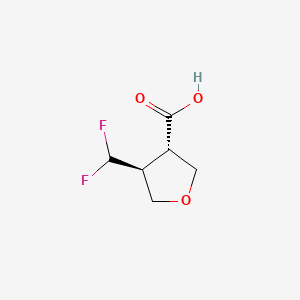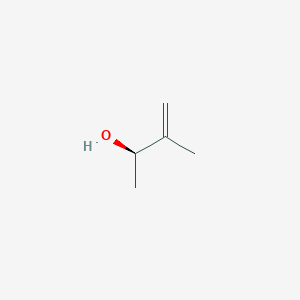
3-Methyl-3-buten-2-ol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3-buten-2-ol, ®-, also known as isoprenol, is an unsaturated alcohol with the molecular formula C5H10O. It is a clear, colorless liquid with a mild, pleasant odor. This compound is a biogenic volatile organic compound (BVOC) and is emitted by various plants and trees. It is structurally similar to isoprene and is used in various industrial applications, including as a fragrance ingredient and a precursor in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-3-buten-2-ol can be synthesized through several methods. One common synthetic route involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst used is typically a granular Raney nickel type metal alloy, which comprises aluminum, nickel, and another metal such as chromium, zinc, molybdenum, or iron. The reaction temperature ranges from 50 to 120 degrees Celsius .
Industrial Production Methods
Industrially, 3-Methyl-3-buten-2-ol is produced by the reaction of formaldehyde with isobutene, followed by the isomerization of the resulting isoprenol. This method is efficient and widely used in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-3-buten-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly reactive due to the presence of the C=C double bond and the hydroxyl group.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and sulfuric acid.
Reduction: Hydrogenation of 3-Methyl-3-buten-2-ol over a palladium/zinc oxide catalyst can yield saturated alcohols.
Substitution: The compound can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Major Products
The major products formed from these reactions include formaldehyde, isobutene, acetone, and various carbonyl compounds .
Applications De Recherche Scientifique
3-Methyl-3-buten-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-3-buten-2-ol involves its interaction with various molecular targets and pathways. For example, in atmospheric chemistry, it undergoes oxidation reactions that contribute to the formation of secondary organic aerosols (SOAs). The compound’s reactivity is influenced by the presence of the C=C double bond and the hydroxyl group, which facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
3-Methyl-3-buten-2-ol is similar to other unsaturated alcohols such as 3-Methyl-2-buten-1-ol (prenol) and 2-Methyl-3-buten-2-ol. it is unique due to its specific structure and reactivity:
3-Methyl-2-buten-1-ol (prenol): This compound has a similar structure but differs in the position of the hydroxyl group.
2-Methyl-3-buten-2-ol: This compound is another unsaturated alcohol with similar applications but different reactivity due to its distinct structure.
Propriétés
Numéro CAS |
105228-58-8 |
|---|---|
Formule moléculaire |
C5H10O |
Poids moléculaire |
86.13 g/mol |
Nom IUPAC |
(2R)-3-methylbut-3-en-2-ol |
InChI |
InChI=1S/C5H10O/c1-4(2)5(3)6/h5-6H,1H2,2-3H3/t5-/m1/s1 |
Clé InChI |
JEYLKNVLTAPJAF-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=C)C)O |
SMILES canonique |
CC(C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


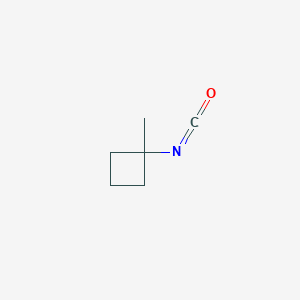


![3-{Bicyclo[2.2.1]heptan-1-yl}morpholine](/img/structure/B13585062.png)


